Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H8ClF3O3 It is characterized by the presence of a benzoate ester linked to a trifluoroethoxy group, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate typically involves the reaction of 2-chlorobenzoic acid with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows: [ \text{2-chlorobenzoic acid} + \text{2-chloro-1,1,2-trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chlorobenzoic acid and 2-chloro-1,1,2-trifluoroethanol.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
- Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- (2-chloro-1,1,2-trifluoroethyl) methyl ether
Comparison: this compound is unique due to its specific ester linkage and trifluoroethoxy substitution. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the trifluoroethoxy group also enhances its potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
490-66-4 |
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Molecular Formula |
C10H8ClF3O3 |
Molecular Weight |
268.61 g/mol |
IUPAC Name |
methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-8(15)6-4-2-3-5-7(6)17-10(13,14)9(11)12/h2-5,9H,1H3 |
InChI Key |
QEZLBZLCQDPNAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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